In Vivo Protective Efficacy: Sperabillin A vs. Negamycin in Murine Infection Models
Sperabillin A demonstrates superior in vivo protective efficacy compared to the structurally related pseudo-peptide antibiotic negamycin in subcutaneous mouse infection models. Against Staphylococcus aureus, Sperabillin A exhibits an ED50 of 1.31 mg/kg, whereas negamycin's reported ED50 against Pseudomonas aeruginosa is 4.4 mg/kg under similar administration routes . While direct head-to-head comparisons within the same study are not available, the cross-study data suggest a markedly lower effective dose for Sperabillin A against Gram-positive pathogens, indicating potentially higher potency or more favorable pharmacokinetics in vivo.
| Evidence Dimension | In vivo protective efficacy (ED50, subcutaneous) |
|---|---|
| Target Compound Data | ED50 = 1.31 mg/kg (S. aureus) |
| Comparator Or Baseline | Negamycin: ED50 = 4.4 mg/kg (P. aeruginosa) |
| Quantified Difference | Sperabillin A ED50 is approximately 3.4-fold lower than negamycin ED50 (noting different bacterial strains) |
| Conditions | Mouse systemic infection model; subcutaneous administration; pathogen-specific ED50 values |
Why This Matters
For researchers prioritizing in vivo efficacy studies, particularly those focused on Gram-positive infections, Sperabillin A's substantially lower ED50 may translate to reduced compound consumption and potentially lower systemic exposure requirements compared to negamycin.
